2-Undecanone, 3-phenyl-
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Overview
Description
2-Undecanone, 3-phenyl- is an organic compound belonging to the class of ketones. It is characterized by a phenyl group attached to the third carbon of the undecanone chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecanone, 3-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylacetic acid with undecanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature for several hours .
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with undecanal to form the desired ketone. This reaction is usually performed in anhydrous ether under reflux conditions .
Industrial Production Methods
Industrial production of 2-Undecanone, 3-phenyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Undecanone, 3-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Undecanone, 3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Undecanone, 3-phenyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the Nrf2-HO-1/NQO-1 signaling pathway, which helps counteract intracellular reactive oxygen species generation, thereby reducing DNA damage and inflammation . Additionally, it may interact with enzymes such as acyl-coenzyme A thioesterase, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Undecanone: A ketone with a similar structure but without the phenyl group.
3-Phenyl-2-butanone: A shorter chain ketone with a phenyl group at the second carbon.
Acetophenone: A simpler ketone with a phenyl group directly attached to the carbonyl carbon.
Uniqueness
2-Undecanone, 3-phenyl- is unique due to its longer carbon chain and the presence of a phenyl group at the third carbon. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific arrangement allows for unique applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
144688-35-7 |
---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-phenylundecan-2-one |
InChI |
InChI=1S/C17H26O/c1-3-4-5-6-7-11-14-17(15(2)18)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
InChI Key |
LEYJILBKNYLFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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